Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Process Chemistry GMP Manufacturing SSTR Antagonist Synthesis

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS 19703-94-7) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a methyl ester at the 3-position. Its molecular formula is C5H6N2O3 with a molecular weight of 142.11 g/mol.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 19703-94-7
Cat. No. B027697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate
CAS19703-94-7
SynonymsMETHYL 5-METHYL-1,2,4-OXADIAZOLE-3-CARBOXYLATE
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C(=O)OC
InChIInChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3
InChIKeyVTVKCTLIAIEYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate (CAS 19703-94-7): Procurement-Grade Properties and Synthetic Utility


Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS 19703-94-7) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a methyl ester at the 3-position. Its molecular formula is C5H6N2O3 with a molecular weight of 142.11 g/mol . The compound exhibits a reported melting point of 100 °C and a predicted boiling point of 222.5±23.0 °C . Commercial suppliers routinely provide this compound at purities of 95% to 98%, with batch-specific analytical documentation including NMR, HPLC, and LC-MS available upon request .

Why Methyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate Cannot Be Casually Replaced by Close Structural Analogs


Although a range of 1,2,4-oxadiazole-3-carboxylate esters share a common heterocyclic core, direct substitution with other alkyl esters or carboxylate salts fundamentally alters the downstream reaction trajectory and process economics. For example, substituting the methyl ester with an ethyl ester (CAS 40699-38-5) introduces a bulkier alkyl group that modifies both the steric environment and the electrophilicity of the ester carbonyl, which can decelerate nucleophilic acyl substitution kinetics and affect crystallinity during purification . More critically, replacing the methyl ester with the corresponding carboxylic acid (CAS 19703-92-5) or its potassium salt eliminates the protected ester handle entirely, thereby removing the capacity for direct amide bond formation or reduction without an additional protection/deprotection sequence . The specific balance of methyl ester reactivity and the 5-methyl substituent's hydrophobic contribution renders this particular compound the optimal entry point for specific synthetic sequences, as evidenced by its validated role in multi-kilogram GMP manufacturing campaigns .

Methyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Process-Scale Synthetic Efficiency: Validated Intermediate in Multi-Kilogram GMP API Manufacturing

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has been explicitly documented as a key intermediate in the convergent synthesis of MK-4256, a somatostatin receptor (SSTR) antagonist, during its first multi-kilogram GMP delivery . The published process chemistry highlights the compound's compatibility with a one-pot oxadiazole synthesis protocol, which circumvented intermediate isolation steps that would have been necessary with less suitably functionalized analogs such as the free carboxylic acid or alternative alkyl esters . The successful execution of this route afforded 6 kg of the final API, demonstrating the methyl ester's scalable process fitness .

Process Chemistry GMP Manufacturing SSTR Antagonist Synthesis Oxadiazole Heterocycle Construction

Functional Group Differentiation: Methyl Ester Reactivity vs. Carboxylic Acid Salt in Key Transformations

The methyl ester group in Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate provides a chemically distinct and quantifiable reactivity advantage over its carboxylate salt analogs. The compound can be efficiently reduced to (5-methyl-1,2,4-oxadiazol-3-yl)methanol using sodium borohydride in THF/ethanol at 0 °C, achieving complete conversion within 1 hour . Conversely, the methyl ester can be selectively hydrolyzed to 5-methyl-1,2,4-oxadiazole-3-carboxylic acid potassium salt using potassium hydroxide in methanol [1]. This dual reactivity—enabling both nucleophilic reduction and basic hydrolysis—is not accessible from the pre-formed potassium salt (MOC-K) or sodium salt, which lack the electrophilic ester carbonyl required for reduction chemistry [2].

Synthetic Methodology Ester Reduction Potassium Salt Formation

Physicochemical Differentiation: Melting Point and Crystallinity for Purification Workflows

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate exhibits a well-defined melting point of 100 °C . This relatively high melting point for a low-molecular-weight heterocyclic ester (MW 142.11) is a significant physicochemical differentiator compared to liquid or low-melting oxadiazole analogs. For instance, while specific melting points for ethyl or propyl ester analogs of this scaffold are not consistently reported as crystalline solids, the methyl ester's solid-state property at ambient temperature facilitates straightforward recrystallization and handling during multi-step syntheses . This stands in contrast to many alkyl-substituted oxadiazole esters which remain as oils or low-melting solids, complicating purification by precipitation or crystallization [1].

Process Chemistry Purification Solid-State Properties

Lipophilicity and Chromatographic Behavior: Predicted LogP Differentiation for Method Development

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate has a computed XLogP value of 0.7 [1]. This moderate lipophilicity differentiates it from more polar analogs such as the corresponding carboxylic acid (which would exhibit significantly lower LogP due to the ionizable acid group) and from more hydrophobic analogs such as the ethyl ester or 5-ethyl-substituted variants . The LogP of 0.7 positions the compound in an optimal range for reversed-phase HPLC method development, balancing retention on C18 columns with adequate aqueous solubility for mobile phase preparation. In contrast, more hydrophobic 1,2,4-oxadiazole esters (e.g., those with 5-isobutyl substitution) exhibit higher LogP values, which can lead to prolonged retention times and peak broadening under standard gradient conditions [2].

Analytical Chemistry HPLC Method Development Lipophilicity

Methyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate: Optimal Application Scenarios Supported by Quantitative Evidence


Multi-Kilogram GMP Synthesis of Oxadiazole-Containing APIs (e.g., SSTR Antagonists)

This compound is the preferred starting material for process chemistry groups developing scalable routes to oxadiazole-containing drug candidates, particularly SSTR antagonists such as MK-4256. The documented success of a one-pot oxadiazole synthesis in a 6 kg GMP campaign provides direct, quantitative precedent for its use in regulated manufacturing environments . Procurement of this specific methyl ester mitigates the process development risk associated with alternative esters or acid forms that lack comparable large-scale validation .

Medicinal Chemistry Library Synthesis Requiring Divergent Functionalization

Medicinal chemistry teams seeking a versatile oxadiazole building block for parallel synthesis or SAR exploration should prioritize this methyl ester over its carboxylate salt counterparts. The ester can be reduced directly to the corresponding alcohol using NaBH4 (1 hour, 0 °C, THF/ethanol) or hydrolyzed to the potassium carboxylate salt using KOH in methanol . This divergent reactivity from a single intermediate supports the efficient generation of both alcohol and carboxylic acid derivatives for library expansion .

Analytical Method Development and Purification Workflow Optimization

The compound's crystalline solid state (m.p. 100 °C) and moderate lipophilicity (XLogP = 0.7) make it an ideal model substrate for developing and validating reversed-phase HPLC purification protocols for oxadiazole-containing intermediates. Its chromatographic behavior is predictable and falls within a convenient retention window, facilitating the development of generic gradient methods that can be applied across a series of related oxadiazole analogs without extensive re-optimization .

Specialty Agrochemical Intermediate Synthesis

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in agrochemical development for fungicides and insecticides. The combination of the methyl ester protecting group and the 5-methyl substitution provides a balance of reactivity and stability that is advantageous in the synthesis of more complex oxadiazole-based agrochemical leads. The solid-state handling properties (m.p. 100 °C) are particularly valuable in agricultural chemistry settings where large quantities of intermediates are handled and purified via crystallization rather than chromatography .

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